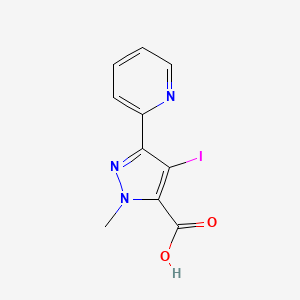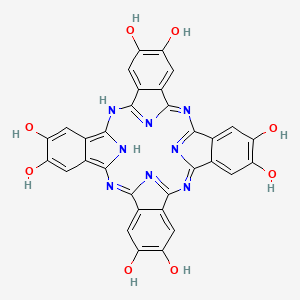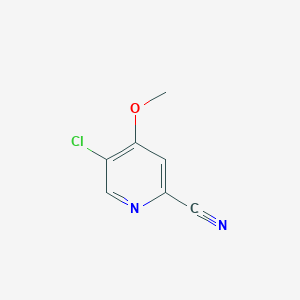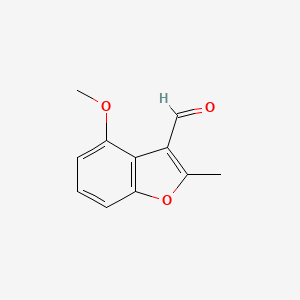
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate): is a complex organic compound with the molecular formula C38H76N2O4 and a molecular weight of 625.02 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) typically involves the reaction of dimethylaminoethylamine with nonane-9,1-diol and 2-ethylhexanoic acid. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The process involves multiple steps, including esterification and amination reactions, to achieve the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the final product.
化学反応の分析
Types of Reactions: ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is utilized in the study of lipid interactions and membrane dynamics due to its amphiphilic nature.
Industry: Industrially, the compound is used in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.
作用機序
The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and potentially affecting membrane-bound proteins and signaling pathways. This interaction can influence various cellular processes, making it a valuable tool in research and industrial applications.
類似化合物との比較
- ((2-(Dimethylamino)ethyl)azanediyl)bis(octane-8,1-diyl) bis(2-ethylhexanoate)
- ((2-(Dimethylamino)ethyl)azanediyl)bis(decane-10,1-diyl) bis(2-ethylhexanoate)
Comparison: Compared to similar compounds, ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) exhibits unique properties due to its specific chain length and branching. These structural differences can influence its solubility, reactivity, and interaction with biological membranes, making it distinct in its applications and effectiveness.
特性
分子式 |
C38H76N2O4 |
|---|---|
分子量 |
625.0 g/mol |
IUPAC名 |
9-[2-(dimethylamino)ethyl-[9-(2-ethylhexanoyloxy)nonyl]amino]nonyl 2-ethylhexanoate |
InChI |
InChI=1S/C38H76N2O4/c1-7-11-27-35(9-3)37(41)43-33-25-21-17-13-15-19-23-29-40(32-31-39(5)6)30-24-20-16-14-18-22-26-34-44-38(42)36(10-4)28-12-8-2/h35-36H,7-34H2,1-6H3 |
InChIキー |
WIPVZZLHYXSMTB-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CC)CCCC)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13349560.png)
![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B13349564.png)
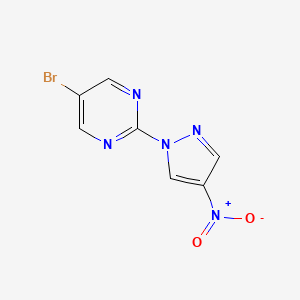
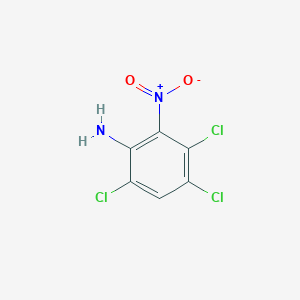
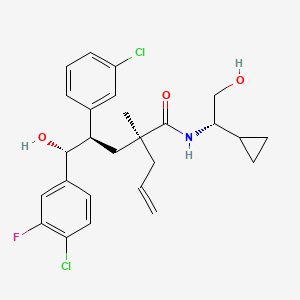

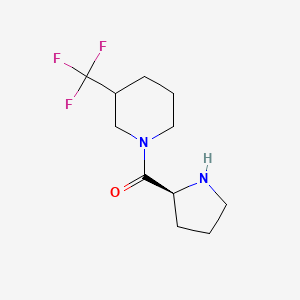

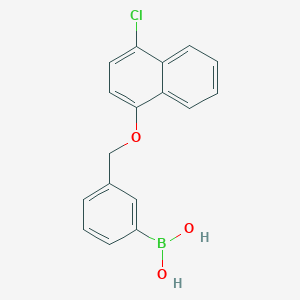
![Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B13349609.png)
